5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile
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Overview
Description
5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile is a chemical compound with the molecular formula C14H7F3N2O2S. It is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzenecarbonitrile core. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with 3-(trifluoromethyl)thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 5-Amino-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenecarbonitrile.
Scientific Research Applications
5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile is not fully understood. its biological effects are likely due to its ability to interact with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile: Similar structure but with the trifluoromethyl group in a
Properties
IUPAC Name |
5-nitro-2-[3-(trifluoromethyl)phenyl]sulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O2S/c15-14(16,17)10-2-1-3-12(7-10)22-13-5-4-11(19(20)21)6-9(13)8-18/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPYLMGZKZXSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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